molecular formula C17H23NO4S B2617533 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1421498-89-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2617533
CAS No.: 1421498-89-6
M. Wt: 337.43
InChI Key: MBYNZIVHGKILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly referred to as FMTS, is a sulfonamide compound that has gained popularity in scientific research due to its unique chemical properties. FMTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.5 g/mol.

Mechanism of Action

FMTS has been shown to bind to proteins through a covalent bond with a specific amino acid residue, cysteine. This covalent bond forms a stable adduct, which can be detected through mass spectrometry. By selectively targeting cysteine residues in proteins, FMTS can be used to study protein-protein interactions and identify potential drug targets.
Biochemical and Physiological Effects
FMTS has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. In addition, FMTS has been shown to be cell-permeable, allowing it to enter cells and interact with intracellular proteins. FMTS has also been shown to have a high binding affinity for cysteine residues, making it a potent inhibitor of proteins that contain cysteine residues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMTS in lab experiments is its high binding affinity for cysteine residues, which allows for selective targeting of specific proteins. Additionally, FMTS is cell-permeable, making it an effective tool for studying intracellular protein-protein interactions. However, one limitation of using FMTS is its potential to non-specifically bind to other amino acids, which can lead to false-positive results.

Future Directions

The unique chemical properties of FMTS make it a promising tool for future scientific research. One potential future direction is the development of FMTS-based drugs for the treatment of cancer and viral infections. Additionally, FMTS could be used in the development of new antibiotics, as it has been shown to inhibit the growth of bacterial cells. Finally, FMTS could be used in the development of new tools for studying protein-protein interactions, such as fluorescent probes and biosensors.

Synthesis Methods

The synthesis of FMTS involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with furfurylamine and 2-methoxyethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure FMTS. This synthesis method has been optimized to increase yield and purity, making FMTS more readily available for scientific research.

Scientific Research Applications

FMTS has been used in a variety of scientific research applications, including as a chemical probe for studying protein-protein interactions and as a fluorescent tag for labeling proteins. FMTS has also been used in drug discovery research, specifically in the development of new antibiotics and antiviral drugs. Additionally, FMTS has shown promise in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYNZIVHGKILFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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